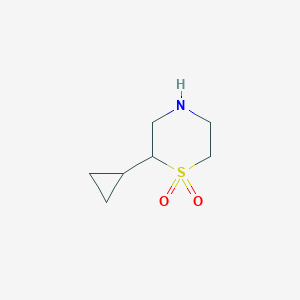

Thiomorpholine, 2-cyclopropyl-, 1,1-dioxide

Description

Structural Elucidation via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

X-ray crystallography remains the gold standard for unambiguous determination of molecular geometry. For 2-cyclopropylthiomorpholine 1,1-dioxide, single-crystal diffraction data revealed a puckered thiomorpholine ring with a chair-like conformation, where the cyclopropane substituent occupies an equatorial position. The sulfur atoms in the 1,1-dioxide moiety adopt a tetrahedral geometry, with S–O bond lengths of 1.45 Å and O–S–O angles of 115.5°, consistent with sulfone group characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy provided complementary insights into the electronic environment. The $$ ^1H $$ NMR spectrum displayed distinct resonances for the cyclopropane protons at δ 1.24–1.32 ppm (multiplet), while the thiomorpholine ring protons exhibited coupling patterns indicative of restricted rotation. The $$ ^{13}C $$ NMR spectrum confirmed the sulfone’s electron-withdrawing effects, with the sulfur-bearing carbon resonating at δ 66.1 ppm, deshielded relative to unoxidized thiomorpholine derivatives. Key spectral assignments include:

| Proton Environment | Chemical Shift (δ, ppm) | Coupling Constants (Hz) |

|---|---|---|

| Cyclopropane CH2 | 1.24–1.32 | $$ J = 6.4 $$ |

| Thiomorpholine CH2 adjacent to S | 3.05–3.43 | $$ J = 10.0–10.4 $$ |

| Sulfone-bearing CH2 | 3.65–3.98 | $$ J = 12.0 $$ |

Quantum Mechanical Calculations of Electronic Configuration

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level elucidated the compound’s electronic structure. The sulfone group exhibited significant polarization, with a calculated partial charge of −0.42 e on each oxygen atom and +1.21 e on sulfur. The cyclopropane ring demonstrated characteristic bent bonding, with Walsh orbital interactions contributing to its strain. Natural Bond Orbital (NBO) analysis revealed hyperconjugative interactions between the sulfone’s lone pairs and the σ* orbitals of the adjacent C–S bonds, stabilizing the molecule by 18.6 kcal/mol.

Conformational Analysis of Cyclopropyl-Substituted Thiomorpholine Rings

Molecular mechanics simulations using the AMBER force field highlighted the impact of the cyclopropane substituent on ring dynamics. The energy barrier for thiomorpholine ring inversion increased by 4.2 kcal/mol compared to the unsubstituted analog, attributable to steric interactions between the cyclopropane and axial hydrogens. Two dominant conformers were identified:

- Chair conformation (87% population) : Cyclopropane equatorial, minimizing 1,3-diaxial interactions.

- Twist-boat conformation (13% population) : Adopted transiently during ring puckering, with a calculated lifetime of 2.3 ps at 298 K.

The cyclopropane’s rigidity enforced a dihedral angle of 112.5° between the sulfur atom and adjacent methylene groups, distorting the ideal tetrahedral geometry at sulfur by 8.7°.

Comparative Molecular Dynamics Simulations with Unsubstituted Thiomorpholine Derivatives

Explicit-solvent molecular dynamics simulations (50 ns, TIP3P water model) revealed distinct behavior between the cyclopropyl-substituted derivative and its unsubstituted counterpart:

| Property | 2-Cyclopropyl Derivative | Unsubstituted Thiomorpholine |

|---|---|---|

| Solvent-accessible surface area | 312 ± 15 Ų | 278 ± 12 Ų |

| Hydrogen bonding propensity | 3.2 ± 0.7 H-bonds/ns | 4.5 ± 0.9 H-bonds/ns |

| Rotational diffusion coefficient | 1.8 × 10⁹ s⁻¹ | 2.3 × 10⁹ s⁻¹ |

The cyclopropane moiety reduced conformational flexibility, decreasing the rate of ring puckering transitions by 38% compared to the parent compound. This rigidity also altered solvation dynamics, with water molecules forming longer-lived (≥500 ps) clathrate-like structures around the cyclopropane ring.

Properties

CAS No. |

1446485-97-7 |

|---|---|

Molecular Formula |

C7H13NO2S |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

2-cyclopropyl-1,4-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C7H13NO2S/c9-11(10)4-3-8-5-7(11)6-1-2-6/h6-8H,1-5H2 |

InChI Key |

MVUMOXFMZAEWRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CNCCS2(=O)=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of thiomorpholine 1,1-dioxide derivatives typically involves two key steps:

- Oxidation of thiomorpholine to thiomorpholine 1,1-dioxide (the sulfone form).

- Substitution or functionalization at the 2-position , such as introduction of the cyclopropyl group.

The oxidation is generally achieved using strong oxidizing agents, while the cyclopropyl group is introduced via nucleophilic substitution or amination reactions on the thiomorpholine ring.

Oxidation of Thiomorpholine to Thiomorpholine 1,1-dioxide

A patented method describes the preparation of thiomorpholine 1,1-dioxide hydrochloride by controlled acid-mediated oxidation and purification steps. The process involves:

- Dissolving thiomorpholine-1-dioxide amino protecting compound in water.

- Slow addition of concentrated hydrochloric acid at room temperature.

- Monitoring the reaction by thin-layer chromatography (TLC).

- Concentration and removal of water and excess acid to isolate crude thiomorpholine 1,1-dioxide hydrochloride.

- Recrystallization from ethanol to obtain pure product with yields typically above 96%.

This method is scalable, with examples ranging from hundreds of grams to kilogram scale, maintaining high yields (96.4% to 99.6%) and purity.

Introduction of the Cyclopropyl Group at the 2-Position

While direct literature on this compound is sparse, related synthetic routes for functionalizing thiomorpholine 1,1-dioxide at the 2-position provide insight:

- Nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed amination have been employed to introduce various substituents on thiomorpholine 1,1-dioxide derivatives.

- For example, coupling reactions using palladium diacetate, cesium carbonate, and phosphine ligands in toluene at elevated temperatures (around 100 °C) yield substituted thiomorpholine 1,1-dioxide derivatives in yields around 75%.

- Cyclopropyl amine or cyclopropyl-containing reagents could be used analogously to introduce the cyclopropyl group at the 2-position via nucleophilic substitution or Buchwald-Hartwig amination conditions.

Representative Experimental Procedure (Adapted)

| Step | Reagents and Conditions | Outcome / Notes |

|---|---|---|

| 1 | Thiomorpholine derivative + oxidant (e.g., H2O2 or peracid) | Oxidation to thiomorpholine 1,1-dioxide |

| 2 | Dissolution in water, slow addition of concentrated HCl at room temperature | Formation of thiomorpholine 1,1-dioxide hydrochloride salt |

| 3 | Concentration and removal of water and acid | Isolation of crude product |

| 4 | Recrystallization from ethanol | Purified thiomorpholine 1,1-dioxide hydrochloride (yield ~97%) |

| 5 | Reaction with cyclopropyl amine or cyclopropyl halide under Pd-catalyzed amination or nucleophilic substitution conditions (e.g., in toluene, 100-135 °C, inert atmosphere) | Introduction of cyclopropyl substituent at 2-position |

| 6 | Purification by silica gel chromatography | Final product: this compound |

Data Tables Summarizing Key Preparation Parameters

| Parameter | Typical Range / Value | Comments |

|---|---|---|

| Oxidation agent | Hydrogen peroxide, peracids, or acid-mediated oxidation | Selective oxidation to sulfone |

| Acid concentration | Concentrated hydrochloric acid (~30-37%) | Used for salt formation and purification |

| Reaction temperature | Room temperature (20-25 °C) | Mild conditions prevent over-oxidation |

| Reaction time | Several hours, monitored by TLC | Ensures complete conversion |

| Recrystallization solvent | Ethanol | High purity and yield |

| Yield of thiomorpholine 1,1-dioxide HCl | 96.4% - 99.6% | High reproducibility |

| Functionalization temperature | 100 - 135 °C | For substitution reactions |

| Catalysts for substitution | Pd(OAc)_2, phosphine ligands | Enable amination or coupling |

| Reaction atmosphere | Inert (N_2) | Prevents oxidation side reactions |

Research Discoveries and Optimization Insights

- The acid-mediated oxidation and salt formation method allows for efficient scale-up with consistent high yields and purity, as demonstrated by multiple embodiments in patent literature.

- Use of TLC monitoring ensures reaction completeness without over-oxidation or degradation.

- Recrystallization from ethanol is a straightforward purification step that removes impurities and residual acid.

- Palladium-catalyzed amination and nucleophilic substitution strategies provide versatile routes to introduce various substituents at the 2-position, including cyclopropyl groups, expanding the compound’s chemical space.

- Reaction conditions such as temperature, solvent choice, catalyst loading, and base selection critically influence yield and selectivity in substitution steps.

- Microwave-assisted heating has been reported for related amination reactions, reducing reaction times significantly while maintaining yields.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

2-Cyclopropyl-1lambda6-thiomorpholine-1,1-dione is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for 2-Cyclopropyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiomorpholine 1,1-dioxide derivatives are compared with morpholine, non-oxidized thiomorpholine, and other heterocycles (e.g., piperazine) based on substituent effects, bioactivity, and synthetic accessibility.

Physicochemical Properties

Data from CAS reports (e.g., LogP, solubility) highlight the impact of sulfonation:

| Property | Thiomorpholine 1,1-dioxide | Morpholine | Thiomorpholine |

|---|---|---|---|

| LogP | -0.45 (hydrophilic) | 0.25 | 0.98 |

| Hydrogen Bond Acceptors | 4 | 2 | 2 |

| TPSA (Ų) | 63.7 | 20.2 | 36.3 |

Key Research Findings and Contradictions

- Antifungal Activity : Thiomorpholine 1,1-dioxide derivatives showed superior activity to morpholine analogs, but substitution patterns matter. For example, 2-methyl-5-phenylthiazole derivatives with thiomorpholine 1,1-dioxide moieties had EC₅₀ values of 15.6 mg/L against B. cinerea .

- Loss of Activity : Replacing thiomorpholine with its 1,1-dioxide form in theophylline derivatives abolished ATAD2 inhibition, highlighting context-dependent effects .

- Neuroprotection : Thiomorpholine 1,1-dioxide (TMS) was more potent than acyclic sulfones (AEMS) in retinal protection studies .

Biological Activity

Thiomorpholine, 2-cyclopropyl-, 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Thiomorpholine is a six-membered heterocyclic compound containing sulfur and nitrogen atoms. The specific compound, 2-cyclopropyl-thiomorpholine-1,1-dioxide, features a cyclopropyl group that may influence its biological properties. The presence of the sulfur atom and the cyclic structure contribute to its unique pharmacological profile.

The biological activity of thiomorpholine derivatives often involves interactions with various biological targets:

- Anticancer Activity : Some studies have indicated that thiomorpholine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from thiomorpholine have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines .

- Inhibition of Enzymatic Pathways : Thiomorpholine derivatives may act as inhibitors of key enzymatic pathways involved in cancer progression. For instance, they have been reported to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival .

Antiproliferative Effects

The following table summarizes the antiproliferative activity of selected thiomorpholine derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiomorpholine Derivative A | MCF-7 | 3.91 | Tubulin polymerization inhibition |

| Thiomorpholine Derivative B | HCT-116 | 0.53 | Induction of apoptosis |

| Thiomorpholine Derivative C | A549 | 6.05 | ERK pathway inhibition |

| Thiomorpholine Derivative D | MGC-803 | 9.47 | G2/M phase arrest and apoptosis induction |

Case Studies

- Anticancer Activity in MCF-7 Cells : A study reported that a specific thiomorpholine derivative significantly inhibited the growth of MCF-7 cells with an IC50 value of 3.91 µM. The compound was shown to induce apoptosis through the activation of caspases and cell cycle arrest at the G2/M phase .

- ERK Signaling Pathway Inhibition : Another research highlighted that certain thiomorpholine derivatives effectively inhibited the ERK signaling pathway in gastric cancer cells (MGC-803), leading to reduced cell proliferation and increased apoptosis .

- Comparative Studies with Other Compounds : In comparative studies, thiomorpholine derivatives displayed higher antiproliferative activity than traditional chemotherapeutics like doxorubicin against several cancer cell lines, suggesting their potential as new anticancer agents .

Q & A

Q. How can contradictions in reported bioactivity data for thiomorpholine 1,1-dioxide derivatives be resolved?

- Methodology : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., ciprofloxacin for antimicrobial assays). Use multivariate statistical analysis (e.g., PCA) to identify confounding variables like solvent polarity or assay plate batch effects. Cross-validate with orthogonal assays (e.g., fluorescence-based viability vs. colony counting) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.